molecular formula C23H21NO2 B8293574 N-Trityl-D-homoserine lactone

N-Trityl-D-homoserine lactone

Cat. No.: B8293574
M. Wt: 343.4 g/mol
InChI Key: NONAPDJJAFAIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Homoserine Lactone Moiety in Organic Synthesis

The homoserine lactone moiety is a five-membered ring structure that is a cornerstone of a class of signaling molecules known as N-acyl homoserine lactones (AHLs). mdpi.com In the realm of microbiology, AHLs are fundamental to quorum sensing (QS), a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors. plos.org These behaviors include biofilm formation, virulence factor expression, and bioluminescence, many of which are critical for bacterial pathogenicity. mdpi.comcam.ac.uk

The basic structure of an AHL consists of a homoserine lactone ring connected via an amide linkage to an acyl chain, which can vary in length (typically C4 to C18) and modification (e.g., an oxo or hydroxyl group at the C-3 position). plos.orgnih.gov This structural variability allows for specificity in signaling between different bacterial species. mdpi.com The hydrophobic acyl chain is essential for diffusion across cell membranes, while the lactone and amide groups form key hydrogen bonds within receptor binding sites. mdpi.com

The biological importance of the homoserine lactone ring has made it a prime target in organic synthesis for the development of AHL analogues that can modulate quorum sensing. nih.gov By synthesizing mimics of natural AHLs, researchers aim to create molecules that can either activate (agonists) or inhibit (antagonists) QS pathways, representing a potential anti-virulence strategy that may circumvent the selective pressures associated with traditional antibiotics. cam.ac.uknih.gov Beyond microbiology, the homoserine lactone functionality is also being explored as a key structural element for synthesizing multifunctional polymers and other advanced materials. mdpi.comresearchgate.net

Role of Trityl Protection in Chiral Amino Acid and Peptide Chemistry

The triphenylmethyl (trityl, Tr) group is a sterically demanding protecting group frequently used in organic synthesis to mask the functionality of amines, alcohols, and thiols. nih.gov In the context of chiral amino acids and peptide chemistry, the N-trityl group offers several distinct advantages. Its significant bulk is particularly effective in preventing undesirable side reactions and controlling the stereochemical outcome of synthetic transformations. nih.gov

One of the key features of the trityl group is its ability to act as a "supramolecular protecting group". scite.ai Its steric hindrance can preclude the formation of intermolecular hydrogen bonds, which is a valuable property in crystal engineering and the design of specific molecular architectures. nih.govscite.ai In N-tritylated amino acids, this property has been shown to facilitate the formation of inclusion compounds capable of enantiodiscrimination. nih.govscite.ai

The trityl group is labile under acidic conditions, allowing for its removal without affecting other more robust protecting groups, which is a crucial aspect of orthogonal protection strategies in multi-step peptide synthesis. researchgate.net For instance, the Nα-trityl group can be used in conjunction with base-labile side-chain protecting groups, enabling the assembly of complex peptides under mild conditions. researchgate.net The stability of the trityl cation also allows trityl-containing compounds to be used as catalysts in certain reactions. nih.gov This combination of steric influence and controlled lability makes the trityl group a versatile tool in the synthesis of peptides and other complex chiral molecules. nih.govresearchgate.net

Overview of Academic Research Trajectories for N-Trityl-D-homoserine Lactone and its Derivatives

Academic research involving this compound and its derivatives primarily branches into the synthesis of novel molecules designed to probe and manipulate biological systems, particularly bacterial quorum sensing. The compound serves as a chiral starting material for producing analogues of N-acyl homoserine lactones (AHLs), where the trityl group is replaced by various acyl chains. These synthetic analogues are then used to study structure-activity relationships in QS systems. nih.gov

Research efforts have systematically explored how modifications to the AHL structure affect its function as either an agonist or antagonist of QS receptors like TraR, LasR, and LuxR. nih.gov Studies have shown that replacing the native acyl chain with aromatic groups can lead to potent antagonists. nih.gov For example, a derivative featuring a 4-bromo phenylacetanoyl group was identified as a strong inhibitor of both TraR and LasR. nih.gov

Another major research trajectory involves modifying the lactone ring itself to improve stability or alter binding affinity. The hydrolysis of the lactone ring in aqueous environments can lead to a loss of biological activity, prompting the design of bioisosteres. mdpi.complos.org Researchers have synthesized analogues where the lactone oxygen is replaced with other atoms or the ring is substituted with different heterocyclic structures to enhance stability and modulate activity. mdpi.comnih.gov For instance, replacing the homoserine lactone ring with a homocysteine thiolactone in certain AHLs was found to significantly increase their activator strength with the SdiA receptor in Salmonella. nih.gov

The table below summarizes findings from a comparative study on synthetic AHL analogues, highlighting how structural changes influence their activity on different quorum sensing systems.

AHL Analogue Structure Target System Observed Activity Reference
4-Bromo phenylacetanoyl HLTraR, LasRPotent Antagonist nih.gov
Indole AHLTraR, LasRPotent Antagonist nih.gov
N-(3-Oxo-hexanoyl)-homocysteine thiolactoneSdiAStronger Activator than HSL counterpart nih.gov
N-(3-Oxo-dodecanoyl)-homocysteine thiolactoneLasRActivity maintained compared to HSL nih.gov

Furthermore, the homoserine lactone moiety, accessible from precursors like this compound, is being incorporated into polymers. mdpi.comresearchgate.net This research aims to create advanced materials with novel functionalities, such as cationic polymers, by leveraging the reactivity of the lactone ring. mdpi.com These studies demonstrate the compound's role as a versatile platform for developing new chemical probes and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

3-(tritylamino)oxolan-2-one

InChI

InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2

InChI Key

NONAPDJJAFAIKB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations of N Trityl D Homoserine Lactone

Stereoselective Synthesis of N-Trityl-D-homoserine Lactone

The stereoselective synthesis of this compound is crucial for its application in biologically relevant contexts. Various strategies have been developed to ensure the correct stereochemistry at the C3 position of the lactone ring.

Catalytic Hydrogenation Routes for Chiral Lactone Formation

While direct catalytic hydrogenation to form this compound is not extensively documented, related methodologies for the synthesis of chiral homoserine lactones provide a viable pathway. A common approach involves the asymmetric hydrogenation of a suitable precursor, such as a dehydroamino acid derivative. For instance, the rhodium-catalyzed asymmetric hydrogenation of an N-protected α-amino-γ-keto acid or a related unsaturated precursor could yield the desired chiral amino acid, which can then be lactonized. The choice of a chiral phosphine ligand, such as those from the DuPhos or Chiraphos families, is critical in directing the stereochemical outcome of the hydrogenation. Subsequent protection of the amine with a trityl group would yield the final product.

Conversion Pathways from Protected D-Homoserine Precursors

A more direct and widely employed method for the synthesis of this compound involves the protection and subsequent lactonization of D-homoserine. The synthesis of the L-enantiomer has been described and is applicable to the D-form. The process begins with the silylation of D-homoserine to protect the hydroxyl and carboxyl groups, followed by the introduction of the trityl group onto the amino function. Deprotection of the silyl ethers, often under mild acidic conditions, yields N-Trityl-D-homoserine.

The crucial step of lactonization can be achieved through treatment with a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This intramolecular esterification proceeds to form the stable five-membered lactone ring. This pathway offers a high-yielding and stereoretentive route to the desired product.

StepReagentsPurpose
1Silylating agent (e.g., TMSCl)Protection of hydroxyl and carboxyl groups of D-homoserine
2Trityl chloride, baseIntroduction of the N-trityl protecting group
3Mild acidDeprotection of silyl ethers
4Dicyclohexylcarbodiimide (DCC)Intramolecular cyclization to form the lactone

Ring Closure Reactions of N-Trityl-(S)-methioninehydroxamide Derivatives

An alternative synthetic strategy involves the ring closure of N-Trityl-(S)-methioninehydroxamide derivatives. While the literature points to a reinvestigation of the base-induced ring closure of methylsulfonium salts of N-Trityl-(S)-methioninehydroxamide, the general principle can be applied. researchgate.net This method relies on the conversion of the methionine side chain into a suitable leaving group, facilitating an intramolecular nucleophilic attack by the oxygen of the hydroxamate to form the lactone ring. This approach offers a distinct pathway that avoids the direct use of homoserine as a starting material.

Application and Selective Removal of the Trityl Protecting Group

The trityl (triphenylmethyl) group is a sterically demanding and acid-labile protecting group for primary amines and alcohols. total-synthesis.com Its bulkiness can direct the regioselectivity of reactions on other parts of the molecule, and its lability under acidic conditions allows for its selective removal in the presence of other protecting groups. total-synthesis.com

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

The trityl group plays a significant role in orthogonal protection strategies, where multiple protecting groups can be removed selectively under different reaction conditions. bham.ac.ukiris-biotech.de In the context of synthesizing complex molecules derived from this compound, the N-trityl group is compatible with base-labile protecting groups like Fmoc and acid-labile groups that require stronger acids for cleavage, such as t-butyl ethers. iris-biotech.deresearchgate.net This orthogonality is crucial in solid-phase peptide synthesis and the construction of intricate natural product analogues. researchgate.net For instance, the N-trityl group can be cleaved under mild acidic conditions that leave t-butyl-based protecting groups intact. sigmaaldrich.com

Protecting GroupLabilityOrthogonal to Trityl Group?
Fmoc (Fluorenylmethyloxycarbonyl)Base-labile (e.g., piperidine)Yes
Boc (tert-Butoxycarbonyl)Acid-labile (e.g., strong acid like TFA)Partially (selective removal of Trityl is possible with weaker acids)
Benzyl (Bn)HydrogenolysisYes
Silyl ethers (e.g., TBS, TIPS)Fluoride ions (e.g., TBAF)Yes

Optimized Deprotection Protocols for Trityl Ethers and Amines

The removal of the trityl group from amines and ethers is typically achieved under acidic conditions. total-synthesis.com The stability of the resulting trityl cation drives the reaction. total-synthesis.com

Common Deprotection Reagents and Conditions:

Trifluoroacetic acid (TFA): A common method involves treatment with a dilute solution of TFA in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.comresearchgate.net The reaction is often rapid, even at low temperatures. researchgate.net

Formic or Acetic Acid: For substrates sensitive to strong acids, weaker acids like formic or acetic acid can be employed. total-synthesis.com

Lewis Acids: Lewis acids can also facilitate the cleavage of trityl groups. ua.es

Catalytic Hydrogenation: In some cases, catalytic hydrogenation can be used to remove the trityl group. ua.es

To prevent the reactive trityl cation from causing side reactions, scavengers such as triethylsilane or water are often added to the reaction mixture. sigmaaldrich.com The choice of deprotection conditions can be fine-tuned to ensure the selective removal of the trityl group without affecting other acid-sensitive functionalities in the molecule. For instance, very mild acidic conditions can cleave a trityl group while leaving a Boc group intact.

ReagentConditionsComments
Trifluoroacetic acid (TFA)1-5% in DCM, 0 °C to room temperatureHighly efficient, may cleave other acid-labile groups. sigmaaldrich.comresearchgate.net
Formic AcidNeat or in a co-solvent, room temperatureMilder than TFA, good for sensitive substrates. total-synthesis.com
Acetic Acid80% aqueous solution, room temperatureSlower than TFA or formic acid. total-synthesis.com
Lithium ChlorideMethanol, refluxA mild and inexpensive method for deprotecting trityl ethers. ua.es

Derivatization and Functionalization Strategies of this compound

This compound serves as a versatile intermediate in synthetic organic chemistry, primarily due to the protective nature of the trityl group on the nitrogen atom. This bulky group allows for selective reactions at other parts of the molecule and can be readily removed under acidic conditions to liberate the free amine. This facilitates a wide range of derivatization and functionalization strategies aimed at generating novel analogues with tailored properties.

N-Acylation Reactions for Diverse Analogue Generation

The generation of diverse N-acyl-D-homoserine lactone (AHL) analogues from this compound is a foundational strategy in medicinal chemistry and chemical biology. The process leverages the N-trityl group as a robust protecting group for the amine functionality. The synthetic sequence typically involves two key steps: deprotection of the trityl group followed by acylation with a variety of acylating agents.

The deprotection is commonly achieved by treating the this compound with a mild acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which selectively cleaves the acid-labile trityl group to yield the corresponding D-homoserine lactone salt. The subsequent N-acylation of the liberated free amine can be accomplished using several standard methods to introduce a wide array of acyl side chains. Common acylating agents include acyl chlorides, acid anhydrides, or by coupling the amine with carboxylic acids using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

This methodology allows for the systematic modification of the acyl chain, varying its length, saturation, and functionalization at the C-3 position (e.g., oxo or hydroxyl groups), which is crucial for studying structure-activity relationships in systems like bacterial quorum sensing. nih.govfrontiersin.org

Acyl Group IntroducedCorresponding Carboxylic Acid PrecursorResulting Compound ClassReference
ButanoylButyric acidN-Butanoyl-D-homoserine lactone frontiersin.org
3-Oxohexanoyl3-Oxohexanoic acidN-(3-Oxohexanoyl)-D-homoserine lactone nih.gov
3-Hydroxydecanoyl3-Hydroxydecanoic acidN-(3-Hydroxydecanoyl)-D-homoserine lactone nih.gov
DodecanoylDodecanoic acidN-Dodecanoyl-D-homoserine lactone nih.gov
3-Oxododecanoyl3-Oxododecanoic acidN-(3-Oxododecanoyl)-D-homoserine lactone frontiersin.org

Introduction of Stereospecific Isotopic Labels (e.g., Deuterium)

The introduction of isotopic labels, such as deuterium (B1214612) (²H), into the this compound scaffold is essential for a variety of applications, including mechanistic studies of enzymatic transformations and metabolic pathway elucidation. umich.eduacs.org The synthesis of stereospecifically deuterated homoserine lactone derivatives allows for the precise tracking of the molecule in biological systems and aids in the detailed analysis of molecular interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. umich.edu

A common strategy to achieve stereospecific labeling involves the use of deuterated precursors early in the synthetic route. For instance, regiospecifically deuterated D,L-homoserine lactone hydrochlorides have been synthesized from appropriately deuterated 2-bromo-1-(tetrahydropyranyloxy)ethanes. umich.edu This approach involves the reduction of labeled ethyl bromoacetates with lithium aluminum deuteride (LiAlD₄) or lithium aluminum hydride (LiAlH₄), followed by a malonic ester synthesis pathway. umich.edu Hydrolysis and decarboxylation under acidic conditions (e.g., using DCl) can also be used to introduce deuterium at specific sites before lactonization. umich.edu Once the labeled D-homoserine is obtained, it can be protected with the trityl group to yield the target isotopically labeled this compound.

Another method involves the catalytic reduction of a strategically placed double bond within a precursor molecule using deuterium gas (D₂) or other deuterium sources like sodium borodeuteride (NaBD₄) in the presence of a palladium catalyst. kit.edu This allows for the stereospecific introduction of deuterium atoms across the former double bond.

Position of Deuterium LabelSynthetic Strategy/PrecursorPurpose of LabelingReference
C-2 of lactone ringUse of deuterated malonic ester in synthesisMechanistic studies umich.edu
C-3 of lactone ringStereospecific reduction of a precursor with a C2-C3 double bondNMR structural analysis acs.org
C-4 of lactone ringSynthesis from deuterated 2-bromo-1-ethoxyethaneMetabolic tracing umich.edu
Acyl chain (post-derivatization)Use of deuterated acylating agentsKinetic isotope effect studies researchgate.net

Heterocyclic Ring Incorporations and Bioisosteric Replacements (e.g., Triazole-based Analogues)

The incorporation of heterocyclic rings into the homoserine lactone structure is a powerful strategy for creating novel analogues with potentially enhanced stability, altered binding affinities, or new biological activities. One of the most successful approaches involves the use of 1,2,3-triazoles as bioisosteric replacements for the amide linkage found in natural N-acyl homoserine lactones. nih.govmdpi.com Triazoles are particularly attractive due to their chemical stability, hydrogen bonding capability, and favorable dipole moment, which can mimic the properties of an amide bond. nih.gov

The synthesis of these triazole-based analogues is efficiently achieved using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov The synthetic route typically begins with the deprotection of this compound to provide the free amine. This amine can then be functionalized to introduce either an azide or a terminal alkyne. For example, acylation with bromoacetyl bromide followed by substitution with sodium azide yields an azidoacetyl homoserine lactone intermediate. nih.gov This intermediate can then be reacted with a diverse library of terminal alkynes via CuAAC to generate a wide range of 1,4-disubstituted triazole-containing AHL analogues. nih.govnih.gov This modular approach allows for the rapid generation of compound libraries for screening as potential modulators of biological processes like quorum sensing. nih.govnih.gov

Triazole Analogue Structure TypeKey Synthetic ReactionRequired Building BlocksReference
Side-chain incorporated triazoleCu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized D-homoserine lactone + Terminal alkyne nih.gov
Side-chain incorporated triazoleCu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne-functionalized D-homoserine lactone + Organic azide nih.gov
Amide isostere (triazole replaces amide)Multi-step synthesis involving cycloadditionAzide- or alkyne-containing lactone precursors mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of N Trityl D Homoserine Lactone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within a molecule. For N-Trityl-D-homoserine lactone, ¹H and ¹³C NMR are instrumental in confirming its structural integrity and providing nuanced details of its three-dimensional arrangement in solution.

The ¹H NMR spectrum of this compound presents a series of distinct signals corresponding to the protons of the trityl group and the homoserine lactone ring. The aromatic protons of the three phenyl rings on the trityl group typically appear as a complex multiplet in the downfield region, usually between 7.0 and 7.5 ppm. The protons on the lactone ring are more shielded and appear further upfield.

Precise and unequivocal assignment of the chemical shifts for the lactone protons has been a subject of detailed study. Initial assignments were later corrected through rigorous analysis involving stereospecifically deuterated analogues. umich.edu The definitive assignments for the protons on the five-membered lactone ring are crucial for further conformational analysis. The protons are designated as H-2 (on the carbon bearing the tritylamino group), H-3 (the two diastereotopic protons on the adjacent methylene (B1212753) carbon), and H-4 (the two diastereotopic protons on the carbon adjacent to the ring oxygen).

Based on detailed spectroscopic studies, the chemical shifts and coupling constants have been established. umich.edu These values provide a unique fingerprint for the molecule, confirming the connectivity and local electronic environment of each proton.

Interactive Data Table: ¹H NMR Chemical Shift and Coupling Constant Assignments for N-Trityl-homoserine Lactone umich.edu

ProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-2Value not explicitly provided in the sourceJ(H2, H3a) = 12.49, J(H2, H3b) = 11.67
H-3aValue not explicitly provided in the sourceJ(H3a, H3b) = 8.00
H-3bValue not explicitly provided in the source
H-4a3.8J(H4a, H4b) = 9.16, J(H2, H4a) = 8.79
H-4b4.1J(H2, H4b) = 11.75, J(H3b, H4b) = 5.53

Note: The exact chemical shifts for H-2 and H-3 were not specified in the reference but their coupling constants were determined via simulation. The designations 'a' and 'b' for the diastereotopic H-3 and H-4 protons are for clarity.

The three-dimensional structure of this compound in solution is dictated by the conformation of the lactone ring and the orientation of the bulky N-trityl group. NMR techniques are pivotal in elucidating these features. The magnitudes of the proton-proton coupling constants (J-values) are dependent on the dihedral angles between the coupled protons, as described by the Karplus equation. The observed J-values for the lactone ring protons can therefore be used to infer the preferred puckering of the five-membered ring. umich.edu

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful method for determining the spatial proximity of protons. nih.govwikipedia.org An NOE is observed between two protons if they are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. For this compound, a two-dimensional NOESY experiment would be instrumental. researchgate.net This experiment can:

Confirm Stereochemistry: By observing NOEs between the H-2 proton and specific protons on the lactone ring, the relative stereochemistry can be confirmed.

Determine Trityl Group Orientation: NOEs between the aromatic protons of the trityl group and the protons on the lactone ring (H-2, H-3, H-4) would reveal the preferred orientation of this bulky substituent relative to the ring system. This information is critical for understanding how the trityl group might influence the molecule's interactions.

Dreiding models suggest that the lactone ring can adopt different conformations, and the bulky trityl group likely has preferred orientations to minimize steric hindrance. umich.edu

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful strategy to simplify complex NMR spectra and extract specific information. sigmaaldrich.comnih.gov

The definitive assignment of the ¹H NMR spectrum of N-Trityl-homoserine lactone was achieved through the synthesis and analysis of stereospecifically deuterated compounds. umich.edu By replacing a specific proton with a deuterium (B1214612) atom (which is NMR-silent under ¹H NMR conditions), the signal corresponding to that proton disappears from the spectrum, and the coupling patterns of adjacent protons are simplified. This method allowed for the unequivocal assignment of the diastereotopic H-3 and H-4 protons. umich.eduacs.org

Beyond deuterium labeling for spectral assignment, other isotopic labeling strategies could be employed:

¹³C Labeling: Uniform or selective ¹³C enrichment would enable detailed ¹³C NMR studies, including heteronuclear correlation experiments (e.g., HSQC, HMBC) to unambiguously link protons to their attached carbons.

¹⁵N Labeling: Incorporating a ¹⁵N label at the amide nitrogen would allow for experiments that probe the electronic environment of the nitrogen and its coupling to adjacent protons, providing further structural constraints. These advanced labeling techniques are invaluable for more complex structural studies or for investigating intermolecular interactions. rsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques, it provides significant structural information.

Liquid chromatography-mass spectrometry (LC-MS) is the premier method for the analysis of N-acyl homoserine lactones (AHLs) and their derivatives from complex mixtures. mdpi.comsemanticscholar.org For this compound (molecular weight: 343.4 g/mol ), LC-MS analysis would typically be performed using electrospray ionization (ESI) in positive ion mode. nih.gov The expected protonated molecule would be observed at an m/z of [M+H]⁺ ≈ 344.16.

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. For the broader class of AHLs, a highly conserved fragmentation pathway exists, yielding a signature product ion corresponding to the protonated homoserine lactone ring at m/z 102.055. nih.govplos.orgresearchgate.netnih.gov The loss of the N-substituent results in this common fragment, which is often used as a diagnostic marker for identifying AHL-type structures in complex samples. nih.govresearchgate.net

Interactive Data Table: Predicted and Known Characteristic MS/MS Fragments for N-Acyl Homoserine Lactones

Ion DescriptionTheoretical m/zNotes
[M+H]⁺ (this compound)344.1648Parent ion
Protonated Homoserine Lactone Ring102.0550Characteristic fragment for all AHLs plos.org
Lactone Ring Fragment84.0450From fragmentation of the lactone ring nih.gov
Lactone Ring Fragment74.0610From fragmentation of the lactone ring nih.gov
Lactone Ring Fragment56.0500From fragmentation of the lactone ring nih.gov
Trityl Cation [C(Ph)₃]⁺243.1174Expected fragment from cleavage of the N-C(Ph)₃ bond

This fragmentation pattern allows for highly specific and sensitive detection, making LC-MS/MS a powerful tool for both qualitative identification and quantitative analysis of this compound.

While direct MS analysis of this compound is straightforward, chemical derivatization is sometimes employed for related compounds to enhance analytical performance or to gain additional structural information. Derivatization can improve ionization efficiency, alter fragmentation pathways to yield more informative spectra, or improve chromatographic separation.

For instance, in the analysis of unsaturated AHLs, a photochemical Paternò-Büchi reaction has been used as a derivatization strategy. nih.gov This reaction adds an oxetane (B1205548) ring across the carbon-carbon double bond in the acyl chain. Subsequent MS/MS analysis produces unique fragment ions that allow for the unambiguous localization of the double bond, a structural detail that can be difficult to determine from the MS/MS spectrum of the underivatized molecule. nih.gov While this compound itself lacks an acyl chain that would be subject to this specific reaction, this example illustrates a key principle: derivatization can be tailored to probe specific structural features within the broader class of homoserine lactones, enhancing the power of mass spectrometry for detailed characterization.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

As of the current body of scientific literature, detailed X-ray crystallographic data for this compound is not publicly available. Extensive searches of crystallographic databases and scholarly articles did not yield specific studies that have determined the single-crystal X-ray structure of this compound.

Therefore, experimentally determined data on its absolute stereochemistry and solid-state conformation, including unit cell parameters, space group, and precise bond lengths and angles, are not available for presentation. The determination of a crystal structure through X-ray diffraction is the definitive method for establishing the three-dimensional arrangement of atoms in a solid-state and confirming the absolute configuration of chiral centers.

While the IUPAC name, (3R)-3-(tritylamino)oxolan-2-one, and its representation in chemical databases presuppose the D-configuration (an R configuration at the chiral center), direct confirmation and detailed analysis of its solid-state conformation would require a dedicated crystallographic study. Such an analysis would provide invaluable insights into the molecular geometry, including the orientation of the bulky trityl group relative to the homoserine lactone ring and any intermolecular interactions that govern the crystal packing.

Without experimental crystallographic data, a comprehensive discussion on the solid-state conformation and the definitive confirmation of its absolute stereochemistry for this compound cannot be provided at this time. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to fill this gap in the scientific record.

N Trityl D Homoserine Lactone As a Key Synthetic Building Block

Strategic Utility in Peptide and Peptidomimetic Synthesis

The incorporation of non-canonical amino acids like homoserine into peptides can impart unique structural and functional properties. N-Trityl-D-homoserine lactone serves as a conveniently protected monomer for this purpose, particularly within the framework of solid-phase synthesis.

In Solid-Phase Peptide Synthesis (SPPS), the trityl group is an established choice for the protection of the α-amino group (Nα) of amino acids. researchgate.net Its use is compatible with various SPPS strategies, offering an alternative to the more common Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) or Boc (tert-butyloxycarbonyl) chemistries. The key advantage of the trityl group is its high sensitivity to very mild acids, allowing for its removal without cleaving the peptide from acid-sensitive resins (like 2-chlorotrityl chloride resin) or disturbing acid-labile side-chain protecting groups. researchgate.netuci.edu

The synthesis protocol involves coupling the this compound to a resin-bound peptide chain. The trityl group on the newly added residue is then selectively cleaved, typically using a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM), to expose the amine for the next coupling cycle. researchgate.net This process allows for the stepwise assembly of peptide sequences containing the D-homoserine lactone moiety.

The homoserine lactone structure contains a hydroxyl group within its side chain (once the lactone is opened or if derived from a homoserine precursor), which is a prime target for post-synthesis or on-resin modifications. While the N-terminus is protected by the trityl group, the side-chain hydroxyl can be manipulated to introduce a variety of functional groups, thereby expanding the chemical diversity of the resulting peptide.

A notable example of such a modification is the use of a homoserine residue as a precursor to aspartic acid. nih.gov In this strategy, a peptide containing a trityl-protected homoserine is synthesized on a solid support. After the peptide sequence is fully assembled, the homoserine side-chain alcohol can be oxidized under mild conditions, such as with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and bis(acetoxy)iodobenzene (BAIB), to form an aspartic acid residue directly on the resin. nih.gov This approach is particularly valuable when synthesizing peptides with acid-sensitive modifications, like O-sulfated glycans, where the use of standard aspartic acid monomers with acid-labile side-chain protection (e.g., tButyl esters) is not feasible. nih.gov

This same principle allows for other on-resin modifications. The exposed hydroxyl side chain of a resin-bound homoserine-containing peptide could theoretically be subjected to:

Phosphorylation: Introducing a phosphate (B84403) group using phosphoramidite (B1245037) chemistry to mimic post-translational modifications.

Sulfonation: Adding a sulfate (B86663) group, which is crucial for many biological recognition events.

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.

In each case, the N-trityl group shields the N-terminus during these chemical transformations, ensuring that modification occurs specifically at the desired side-chain location.

Foundation for N-Acyl Homoserine Lactone (AHL) Analogues Synthesis

N-Acyl homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria to communicate in a process known as quorum sensing (QS). mdpi.comnih.gov By synthesizing analogues of these native signal molecules, researchers can create powerful tools to either activate or inhibit QS, offering a promising avenue for controlling bacterial behavior, such as virulence and biofilm formation. frontiersin.orgnih.gov

This compound is an ideal starting point for the synthesis of diverse AHL analogues. The core synthetic strategy involves two main steps:

Deprotection: The trityl group is removed from the nitrogen atom of the lactone ring under mild acidic conditions. This exposes the primary amine, making it available for acylation.

Acylation: The free amine of the D-homoserine lactone is then coupled with a carboxylic acid of interest. This step is highly versatile, allowing for the introduction of a wide array of acyl chains, from simple aliphatic chains to complex aromatic and heterocyclic moieties. raineslab.com

This straightforward synthetic route enables the creation of large libraries of AHL analogues from a common intermediate. By systematically varying the structure of the acyl chain, chemists can explore how these changes affect the biological activity of the resulting molecules. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of an AHL analogue correlates with its function as a quorum sensing modulator. frontiersin.orgnih.gov this compound facilitates the synthesis of the diverse compounds needed for these studies. Research has revealed several key structural features that influence whether an analogue will act as an activator (agonist) or an inhibitor (antagonist) of QS receptors like LasR in Pseudomonas aeruginosa. mdpi.comnih.gov

Key findings from SAR studies include:

Acyl Chain Length: The length of the carbon chain is a critical determinant of activity and specificity for different bacterial QS receptors. nih.gov

Modifications at the C3 Position: The presence of a 3-oxo or 3-hydroxy group on the acyl chain, as found in many natural AHLs, significantly impacts binding and activation. mdpi.com

Aromatic and Heterocyclic Groups: Replacing the aliphatic acyl chain with aromatic structures, such as a phenylacetyl group, can lead to potent antagonists. Substituents on these rings (e.g., halogens) can further modulate activity. frontiersin.orgnih.gov

Lactone Ring Modifications: While the homoserine lactone is a common core, analogues with modified rings, such as thiolactones, have also been explored to enhance stability and alter activity. nih.gov

These extensive SAR studies have led to the development of highly potent and selective QS modulators that serve as valuable biological probes to study and manipulate bacterial communication. nih.govresearchgate.net

Table 1: Structure-Activity Relationship (SAR) of Selected N-Acyl Homoserine Lactone (AHL) Analogues

Analogue Structure/Modification Target Receptor/Bacterium Observed Activity Citation(s)
Phenylacetyl Homoserine Lactone (PHL) with 4-bromo substituent LasR (P. aeruginosa) Potent Antagonist nih.gov
Indole-acetyl Homoserine Lactone LasR (P. aeruginosa) & TraR (A. tumefaciens) Potent Antagonist nih.gov
N-(3-Oxo-acyl)-homocysteine thiolactones SdiA (Salmonella enterica) Stronger Activators than corresponding HSLs nih.gov
Phenylbutanoyl Homoserine Lactone TraR, LasR, LuxR Broad Spectrum Antagonist nih.gov
2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide LasR (P. aeruginosa) Strong inhibition of biofilm and virulence factors frontiersin.org
N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone LasR (P. aeruginosa) Quorum Sensing Inhibitor nih.gov

Versatility in Multifunctional Polymer Chemistry

The unique chemical functionalities of the homoserine lactone ring make it an attractive bio-based building block for the synthesis of advanced functional polymers. nih.gov Its ability to undergo ring-opening reactions with nucleophiles like amines provides a straightforward method for incorporating it into or onto polymer backbones.

Two primary strategies have been demonstrated for leveraging homoserine lactone in polymer chemistry:

Synthesis of Polymeric Building Blocks: A bis-cyclic coupler has been created featuring both a thiolactone and a homoserine lactone ring. This molecule can react with diamines in a polyaddition reaction. Due to the differential reactivity of the two rings, this approach allows for the synthesis of functional polyamides with controlled structures, yielding versatile polymeric building blocks. nih.govresearchgate.net

Functionalization of Pre-formed Polymers: Linear polymers, such as polyglycidol, can be functionalized by grafting homoserine lactone moieties onto their side chains. The resulting polymer is adorned with reactive lactone rings. These rings can then be opened by reacting them with functional amines, such as 3-(dimethylamino)-1-propylamine. This reaction not only attaches a new functional group but also generates a hydroxyl group from the ring-opening, adding another site for potential modification. Subsequent quaternization of the tertiary amine can convert the material into a cationic polymer. nih.govresearchgate.net

These methods highlight the utility of the homoserine lactone core, derived from a protected precursor like this compound, as a key element for creating complex, multifunctional, and potentially biodegradable polymers from renewable resources.

Design of Novel Monomers and Coupling Agents Incorporating Homoserine Lactone

The incorporation of the homoserine lactone moiety into monomers and coupling agents is a key strategy for introducing functionality and chirality into polymer chains. The N-trityl group plays a pivotal role in the design of these molecules by preventing the amine from participating in undesired side reactions during monomer synthesis and subsequent polymerization.

One notable approach involves the synthesis of bifunctional coupling agents. For instance, a bis-cyclic coupler has been developed based on a thiolactone and homoserine lactone. researchgate.net In this design, the N-protected homoserine lactone can be envisioned as a precursor, where the amine is shielded by the trityl group during the initial synthetic steps. This protection ensures that the desired chemical transformations occur at other reactive sites. The resulting coupler possesses two distinct heterocyclic rings, each exhibiting different reactivity towards nucleophiles like amines. This differential reactivity is critical for its function as a versatile building block in polymer synthesis.

The general strategy for creating such monomers often involves reacting a protected homoserine lactone derivative with another molecule containing a suitable reactive group. The choice of this second component determines the final properties of the monomer and the resulting polymer. For example, reacting this compound with a molecule containing a thiolactone moiety creates a bifunctional monomer capable of undergoing sequential or selective ring-opening reactions.

The trityl group's large steric hindrance can also influence the stereochemistry of the resulting monomers, offering a degree of control over the final polymer's three-dimensional structure. Once the monomer is synthesized, the trityl group can be removed under specific conditions to liberate the amine for further functionalization or to participate in polymerization reactions, leading to the formation of polyamides.

Table 1: Examples of Monomers and Coupling Agents Derived from Homoserine Lactone

Monomer/Coupling AgentPrecursorKey Functional GroupsPotential Polymer Application
Thiolactone-homoserine lactone couplerDL-homoserine lactone hydrobromideThiolactone, Lactone, AmideFunctional polyamides
Glycidyl homoserine lactonylcarbamateDL-homoserine lactone hydrobromideLactone, Carbamate (B1207046), EpoxideFunctional polyethers

Preparation of Functional Polyethers and Polyamides with Controlled Architectures

The unique reactivity of the homoserine lactone ring makes it an excellent candidate for the preparation of functional polyethers and polyamides with well-defined structures. The N-trityl group, by protecting the amine, allows for precise control over the polymerization process.

Functional Polyethers:

A successful strategy for preparing functional polyethers involves the grafting of homoserine lactone onto a polyether backbone. researchgate.net For example, a linear polyglycidol can be functionalized with DL-homoserine lactone hydrobromide. mdpi.com In a conceptual synthesis starting with this compound, the trityl group would first be removed to provide the free amine necessary for reaction. The deprotected homoserine lactone is then reacted with the hydroxyl groups of the polyglycidol to form carbamate linkages, resulting in a polyether with pendant lactone groups.

The resulting poly(glycidyl homoserine lactonylcarbamate) possesses reactive lactone rings along its side chains. These lactone groups can be subsequently opened by reacting with various nucleophiles, such as amines, to introduce further functionality. For instance, reaction with 3-(dimethylamino)-1-propylamine opens the lactone ring and introduces a tertiary amine, which can then be quaternized to create a cationic polyether. researchgate.netmdpi.com This method allows for the synthesis of polyethers with controlled degrees of functionalization and specific properties.

Functional Polyamides:

The synthesis of functional polyamides can be achieved through the polyaddition reaction of a bifunctional coupler containing homoserine lactone with a diamine. researchgate.net A thiolactone-homoserine lactone coupler, for example, exhibits regioselectivity in its reaction with amines. mdpi.com At room temperature, the amine preferentially reacts with the more reactive thiolactone ring, while the homoserine lactone ring remains intact. mdpi.com This allows for the formation of a linear polyamide with pendant lactone rings.

At elevated temperatures, the amine can react with both the thiolactone and the homoserine lactone rings, leading to a more cross-linked polyamide structure. mdpi.com This temperature-dependent reactivity provides a tool to control the architecture of the resulting polyamide, from linear to branched or cross-linked networks. The presence of the homoserine lactone moiety within the polyamide backbone or as a side chain imparts specific characteristics to the material and offers sites for further post-polymerization modification.

Table 2: Characterization of a Functionalized Polyether

PolymerPrecursor PolymerFunctionalizing AgentResulting Functional GroupMolecular Weight (Mn, g/mol )Polydispersity Index (Đ)
Poly(glycidyl homoserine lactonylcarbamate)PolyglycidolDL-homoserine lactone hydrobromidePendant homoserine lactone~3100 (for PG26 precursor)1.14 (for PG26 precursor)

Data derived from a study using a polyglycidol with 26 repeating units. researchgate.net

Computational and Mechanistic Investigations of N Trityl D Homoserine Lactone and Its Transformations

Theoretical Prediction of Reactivity and Stereoselectivity in Synthesis

Computational chemistry provides powerful tools for predicting the reactivity and stereochemical outcomes of synthetic pathways leading to molecules like N-Trityl-D-homoserine lactone. Density Functional Theory (DFT) is a particularly valuable method for investigating complex reaction mechanisms, offering insights that can guide the design of efficient and selective syntheses.

One area of focus has been the stereoselective acylation of lactone precursors. DFT calculations have been employed to elucidate the enantio-differentiating reactions of racemic γ-lactone enolates with chiral esters. researchgate.net These theoretical investigations model the transition states of the reaction, revealing that the observed stereoselectivity can be rationalized by the formation of stable tetrahedral intermediates. For instance, in certain Claisen condensations, the calculations demonstrate that the presence of a second lithium cation, chelated by the ester, stabilizes the intermediate and directs the reaction pathway, favoring one stereoisomer over another. researchgate.net This predictive capability allows chemists to understand the subtle energetic differences that govern the stereochemical outcome of a reaction.

Beyond chemical synthesis, computational studies have also shed light on the natural biosynthesis of N-acyl-homoserine lactones (AHLs). The enzymatic synthesis of AHLs by LuxI-type synthases involves two primary steps: the acylation of S-adenosyl-L-methionine (SAM) and the subsequent lactonization of the methionine portion. nih.gov Structural and computational models of AHL synthase active sites show how the enzyme orients the substrates—an acyl-acyl carrier protein (acyl-ACP) and SAM—to facilitate a direct nucleophilic attack by the amine of SAM on the acyl chain's carbonyl carbon. nih.gov This detailed mechanistic understanding, derived from structural data and theoretical modeling, explains the high reactivity and specificity of the biological process.

Density Functional Theory (DFT) for Molecular Interactions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing the intricate molecular interactions of N-acyl-homoserine lactone (AHL) analogues. By calculating the electron density of a system, DFT can accurately predict geometries, reaction energies, and non-covalent interactions that are crucial for understanding biological activity.

The application of DFT, often in conjunction with molecular dynamics (MD) simulations, allows for a detailed examination of how AHLs interact with their environment, including solvent molecules, ions, and biological receptors. These computational approaches can model the forces and energies involved as an AHL molecule approaches a binding partner, providing a quantum mechanical description of the interaction. This level of detail is critical for understanding phenomena such as quorum quenching, where the signaling function of AHLs is disrupted.

Analysis of Ion-Pairing Mechanisms in Related Quorum Quenching Studies

A significant application of DFT in this field is the study of ion-pairing as a mechanism for quorum quenching. It has been observed that certain metal ions, such as silver (Ag+) and copper (Cu+), can inhibit quorum sensing at sublethal concentrations. Computational studies combining MD simulations and DFT calculations have been used to investigate the interaction between AHL autoinducers and these cations.

These studies reveal that metal ions can form complexes with AHL molecules. DFT calculations can precisely determine the geometry and binding energy of these ion-AHL complexes. This analysis provides key insights into how ion-pairing disrupts the normal function of the AHL, potentially by altering its shape, electronic properties, or ability to bind to its cognate receptor protein. This computational approach is instrumental in engineering more effective protective coatings and anti-biofilm agents that leverage ion-induced quorum quenching.

Molecular Modeling and Docking for Ligand-Receptor Interactions (in the context of derived AHL analogues)

Molecular modeling and docking are indispensable computational tools for investigating how derived AHL analogues interact with their protein receptors, such as those in the LuxR family. mdpi.com These techniques provide a three-dimensional view of the ligand-receptor complex, allowing researchers to predict binding affinities and modes, which are critical for designing novel quorum sensing modulators. nih.gov

The process begins with a high-resolution crystal structure of the target receptor protein, such as LasR from Pseudomonas aeruginosa. wikipedia.org A virtual library of AHL analogues is then computationally "docked" into the ligand-binding site of the receptor. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the binding pocket and use scoring functions to estimate the strength of the interaction, often expressed as a docking score in kcal/mol. wikipedia.org

These studies have successfully rationalized the structure-activity relationships (SARs) observed in biological assays. frontiersin.org For example, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the AHL analogue and specific amino acid residues in the receptor's binding site. nih.gov By analyzing these interactions, researchers can understand why certain structural modifications to the AHL molecule enhance or diminish its activity. In some cases, multi-conformational docking procedures are used to account for the flexibility of the receptor protein, leading to more accurate predictions of the binding mode. nih.gov The insights gained from these models provide a foundational framework for the rational design of next-generation quorum sensing inhibitors and activators with improved potency and selectivity. frontiersin.orgresearchgate.net

Table 1: Examples of Key Interacting Residues in AHL Receptor Binding Sites Identified Through Molecular Docking Studies.
Receptor ProteinBacterial SpeciesInteracting AHL Analogue/LigandKey Interacting ResiduesType of Interaction
LasRPseudomonas aeruginosa3-oxo-C12-HSL (Native Ligand)Tyr-56, Trp-60, Ser-129Hydrogen Bonding
LasRPseudomonas aeruginosa2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamideArg-61, Asp-73Hydrogen Bonding & Hydrophobic
TraRAgrobacterium tumefaciensN-phenoxyacetyl L-homoserine lactonesTrp-57, Asp-70Hydrogen Bonding & Pi-Stacking
LuxRVibrio fischeriN-phenylpropionyl L-homoserine lactonesTyr-61, Trp-56Hydrophobic & Pi-Stacking

Future Research Directions and Advanced Methodologies for N Trityl D Homoserine Lactone Research

Innovations in Asymmetric Synthesis of Chiral Lactones and Their Tritylated Forms

The precise stereochemical control in the synthesis of chiral γ-lactones, the core structure of N-Trityl-D-homoserine lactone, is paramount for their biological activity. Recent breakthroughs in asymmetric synthesis are providing more efficient and selective routes to these crucial molecules. chiralpedia.comchiralpedia.com

One of the most significant advancements lies in the field of organocatalysis , which utilizes small organic molecules to catalyze enantioselective reactions. umb.edu This approach offers a metal-free, often more environmentally friendly alternative to traditional metal-based catalysts. umb.edu For instance, bifunctional squaramide-based organocatalysts have been successfully employed in the asymmetric [4+2]-cyclization to produce chiral lactones with complex structures. researchgate.net Similarly, one-pot sequential processes involving enantioselective organocatalyzed Michael additions have been developed for the synthesis of α,γ-substituted chiral γ-lactones. acs.org These methods provide high yields and excellent enantioselectivities, which are crucial for producing the specific D-enantiomer of homoserine lactone.

Transition-metal catalysis also continues to evolve, offering robust and highly selective methodologies. Iridium complexes with ferrocene-based chiral ligands, for example, have been shown to be highly efficient in the asymmetric hydrogenation of various ketoesters to furnish chiral lactones with superb yields and up to 99% enantiomeric excess. rsc.org Another innovative strategy involves the use of sterically congested manganese catalysts for the enantioselective oxidation of C(sp³)–H bonds in readily available carboxylic acids, directly yielding chiral γ-lactones. nih.gov This method is notable for its ability to functionalize non-activated C-H bonds, representing a significant step forward in synthetic efficiency. nih.gov

The introduction of the trityl group (triphenylmethyl) onto the D-homoserine lactone core is a critical step, not just for protection, but also because it can influence the molecule's properties. The trityl group is a bulky chiral propeller that, despite its own dynamic nature, can have its helicity biased by a nearby stereocenter. nih.gov This phenomenon, known as chirality transmission, has been studied in various optically active trityl derivatives and can be investigated using electronic circular dichroism (ECD) spectroscopy combined with theoretical calculations. nih.gov The development of efficient methods for constructing chiral triarylmethanes, the core of the trityl group, often relies on asymmetric Friedel-Crafts reactions or conjugate additions under organocatalytic conditions. oaepublish.com Future research will likely focus on leveraging this chirality transfer to fine-tune the biological activity or physical properties of this compound and its analogs.

Below is a table summarizing key innovative approaches in the asymmetric synthesis of chiral lactones.

Methodology Catalyst/Reagent Type Key Advantages Example Application
OrganocatalysisChiral Phosphoric Acids, SquaramidesMetal-free, mild conditions, high enantioselectivity. umb.eduoaepublish.comAsymmetric [4+2] cyclization for spirooxindole δ-lactones. researchgate.net
Transition Metal CatalysisChiral Iridium or Ruthenium ComplexesHigh efficiency, excellent stereocontrol, broad substrate scope. rsc.orgrsc.orgAsymmetric hydrogenation of ketoesters to yield chiral lactones. rsc.org
C-H Bond OxidationSterically Encumbered Manganese CatalystsDirect conversion of simple carboxylic acids, high atom economy. nih.govEnantioselective lactonization at nonactivated C-H bonds. nih.gov
Dynamic Kinetic ResolutionRuthenium Catalysts with Formic AcidHigh yields, excellent diastereo- and enantioselectivities. rsc.orgSynthesis of multicyclic γ-lactones from racemic γ-keto acids. rsc.org

These advanced synthetic methods provide a powerful toolkit for researchers to not only produce this compound efficiently but also to generate a diverse library of tritylated analogs with varied stereochemistry for further investigation.

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